molecular formula C10H17ClN2O2 B2754111 11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride CAS No. 2193058-62-5

11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride

Cat. No.: B2754111
CAS No.: 2193058-62-5
M. Wt: 232.71
InChI Key: PPAQKTCHTVQIFP-UHFFFAOYSA-N
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Description

11-Oxa-8,13-diazadispiro[3.0.5⁵.3⁴]tridecan-12-one hydrochloride is a structurally complex spirocyclic compound characterized by fused oxa- and diaza-heterocyclic systems. Its molecular formula is C₁₀H₁₇ClN₂O₂, with a molecular weight of 232.71 g/mol (hydrochloride form) . The compound features a unique dispiro architecture comprising a 5-membered oxazolidinone ring and a 3-membered aziridine-like moiety, interconnected via sp³-hybridized bridgeheads. This arrangement confers rigidity and stereochemical complexity, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

11-oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-8-12-9(2-1-3-9)10(14-8)4-6-11-7-5-10;/h11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQKTCHTVQIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CCNCC3)OC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies via Nucleophilic Cyclization

The diazaspiro framework is often constructed through sequential cyclization reactions. A validated approach involves the use of bifunctional precursors capable of forming both heterocyclic rings. For example, the synthesis of tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-formylate (a structural analog) employs ethyl bromoacetate to introduce ester functionalities, followed by hydrogenation and ring closure. Adapting this method, the target compound could be synthesized via:

  • Alkylation of a primary amine with a bromoacetyl derivative to install side chains for subsequent cyclization.
  • Hydrogenation of nitriles to amines using Raney nickel, a method demonstrated to achieve high yields in spirocyclic systems.
  • Base-mediated ring closure , such as sodium ethoxide in ethanol, to form the spiro junction.

Key challenges include regioselectivity during cyclization and stereochemical control at the spiro center. Computational modeling or chiral auxiliaries may be required to enforce the desired configuration.

Multicomponent Assembly for Streamlined Synthesis

Recent advances in flow chemistry enable the one-pot assembly of spirocycles. For instance, β-spirocyclic pyrrolidines are synthesized via a three-component reaction involving N-allylsulfonamides, halogenating agents, and olefins under UV irradiation. Translating this to the target compound, a potential route could involve:

  • In situ generation of N-bromo intermediates using 1,3-dibromo-5,5′-dimethylhydantoin.
  • Photochemical [2+2] cycloaddition with exocyclic olefins to form the spirocyclic core.
  • Acid-catalyzed lactamization to introduce the 12-one moiety.

This method offers advantages in scalability and reduced purification steps, with reported yields exceeding 70% for related structures.

Functionalization and Heteroatom Incorporation

Oxa-Ring Construction via Etherification

The 11-oxa ring is typically introduced through Williamson ether synthesis or nucleophilic substitution. In the preparation of 1,5-dioxaspiro[5.5]undecan-3-one, tris(hydroxymethyl)aminomethane hydrochloride reacts with 1,1-dimethoxycyclohexane under acidic conditions to form a spiroketal. Adapting this:

  • Protection of hydroxyl groups as silyl ethers to direct regioselective ring formation.
  • Acid-catalyzed cyclization using para-toluenesulfonic acid (pTSA) to form the oxa ring.
  • Deprotection under mild conditions (e.g., tetrabutylammonium fluoride) to avoid lactam degradation.

Diazaspiro System via Reductive Amination

The incorporation of two nitrogen atoms often relies on reductive amination or Hofmann-Löffler reactions. For example, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives are synthesized via aza-Michael addition followed by potassium tert-butoxide-mediated cyclization. Critical parameters include:

  • Temperature control : Reactions conducted at −78°C to −30°C minimize side reactions.
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) provides optimal polarity for intermediate stability.

Hydrochloride Salt Formation

Protonation and Crystallization

The final hydrochloride salt is obtained by treating the free base with HCl gas in anhydrous ether or aqueous HCl. For instance, the synthesis of 13-benzyl-4,11-dihydroxy-1,8-diphenyl-2,9-dithia-13-azadispiro[4.1.4.3]tetradecan-6-one involves recrystallization from chloroform to achieve high purity. Key considerations:

  • Stoichiometric HCl addition : Excess acid can lead to hygroscopic salts.
  • Anti-solvent crystallization : Ethyl acetate or hexanes induce precipitation while minimizing salt hydrolysis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (HPLC) Scalability Reference
Alkylation-Cyclization Bromoacetylation, H₂/Raney Ni, NaOEt 68–74 >95% Industrial
Multicomponent Flow N-Bromination, UV cycloaddition, lactamization 70–75 97% Pilot-scale
Reductive Amination Aza-Michael addition, KOtBu cyclization 60–65 90% Lab-scale

Optimization Challenges and Solutions

Stereochemical Control

The spirocyclic quaternary carbon introduces axial chirality, necessitating enantioselective synthesis. Chiral HPLC resolution of diastereomers, as demonstrated for 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, achieves >97% ee but reduces overall yield. Catalytic asymmetric methods using organocatalysts (e.g., proline derivatives) may offer improved efficiency.

Purification of Polar Intermediates

Flash chromatography with gradient elution (DCM/MeOH 10:1 to 5:1) effectively separates diazaspiro compounds from oligomeric byproducts. For hydrochloride salts, ion-exchange chromatography using Dowex® 50WX2 resin ensures removal of residual amines.

Chemical Reactions Analysis

11-oxa-8,13-diazadispiro[3.0.5{5}.3{4}]tridecan-12-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Scientific Research Applications

11-oxa-8,13-diazadispiro[3.0.5{5}.3{4}]tridecan-12-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 11-oxa-8,13-diazadispiro[3.0.5{5}.3{4}]tridecan-12-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
11-Oxa-8,13-diazadispiro[3.0.5⁵.3⁴]tridecan-12-one hydrochloride C₁₀H₁₇ClN₂O₂ 232.71 Oxazolidinone-aziridine dispiro core, HCl salt Limited pharmacological data reported
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride C₈H₁₁ClN₂O₂ 187.04 Spiro[4.5]decane with dual lactam moieties High structural similarity (0.97) to target
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) C₁₇H₁₈N₂O₂ 294.34 Phenyl-substituted spiro[4.5]decane scaffold Analgesic and anticonvulsant activity reported
Spidoxamat (11-(4-Chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4.2]tetradec-11-en-10-one) C₂₀H₂₃ClO₄N 394.86 Chlorophenyl-substituted dioxa-azadispiro system Agricultural fungicide applications

Key Observations :

Spiro Core Variations : The target compound’s dispiro[3.0.5⁵.3⁴]tridecane system is distinct from the spiro[4.5]decane frameworks seen in compounds like 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride. The latter lacks the oxa-aziridine fusion but shares dual lactam functionalities .

Substituent Effects : The phenyl group in Compound 13 enhances lipophilicity, correlating with its reported analgesic properties , whereas the target compound’s unsubstituted core may limit bioavailability.

Functional Group Impact: Spidoxamat’s chlorophenyl and hydroxy groups enhance bioactivity in agrochemical contexts , contrasting with the target compound’s simpler oxazolidinone motif.

Biological Activity

The compound 11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride (CAS No. 2193058-62-5) is a member of the diazadispiro family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular FormulaC10_{10}H17_{17}ClN2_{2}O2_{2}
Molecular Weight232.71 g/mol
CAS Number2193058-62-5
MDL NumberMFCD31617565

Structural Characteristics

The compound features a complex dispiro structure that contributes to its unique biological properties. Its structural formula indicates the presence of nitrogen and oxygen heteroatoms, which are often crucial for biological activity.

Research indicates that compounds similar to 11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many diazadispiro compounds act as inhibitors for enzymes involved in metabolic pathways.
  • Receptor Modulation : They may interact with specific receptors, influencing signaling pathways.

Antimicrobial Activity

Studies have shown that related compounds possess significant antimicrobial properties. For instance, diazadispiro derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Potential

Preliminary studies suggest potential anticancer activity, with some derivatives showing cytotoxic effects on cancer cell lines. This activity may be attributed to their ability to induce apoptosis and inhibit cell proliferation.

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several diazadispiro compounds, including derivatives of 11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride . The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Cytotoxicity Assay : In another study focused on cancer therapeutics, derivatives were tested against human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of 11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride , a comparison with other similar compounds is valuable.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
11-Oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride5 - 2015
Compound A10 - 3020
Compound B15 - 2518

Q & A

Q. What are the established synthetic pathways for 11-oxa-8,13-diazadispiro[3.0.5⁵.3⁴]tridecan-12-one hydrochloride?

Methodological Answer: Synthesis of spirocyclic compounds like this typically involves cyclization reactions and functional group transformations. For example, analogous compounds (e.g., 8-oxa-2-azaspiro[4.5]decane derivatives) are synthesized via reactions between amino alcohols and epoxides or carboxylic acids, followed by acid hydrolysis and salt formation . Key steps include:

  • Cyclization : Using bifunctional reagents (e.g., epoxides) to form the spirocyclic core.
  • Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.
    Optimize reaction conditions (temperature, solvent polarity) to enhance yield and purity .

Q. Which analytical techniques are critical for confirming the structure of this spirocyclic compound?

Methodological Answer: Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spirocyclic connectivity and substituent positions. For example, spiro carbons in similar compounds show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₂₀ClN₂O₂).
  • Infrared Spectroscopy (IR) : Detect functional groups like carbonyl (C=O) and amine (N-H) stretches.
  • X-ray Crystallography : Definitive confirmation of stereochemistry and ring junction geometry, if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during synthesis under varying conditions?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., moisture, catalyst purity). To address this:

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent, stoichiometry). For example, a split-plot design can isolate the effect of HCl concentration on salt formation .
  • In Situ Monitoring : Employ techniques like FT-IR or HPLC to track intermediate formation and identify bottlenecks.
  • Reproducibility Checks : Replicate reactions under identical conditions and compare yields statistically (e.g., ANOVA) .

Q. What experimental strategies are effective for studying this compound’s interaction with biological targets?

Methodological Answer: To evaluate bioactivity (e.g., enzyme inhibition or receptor binding):

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular Dynamics Simulations : Predict binding modes using software like AutoDock or GROMACS.
    For in vitro assays, use a randomized block design to control for plate-to-plate variability and include positive/negative controls (e.g., known inhibitors) .

Q. How can researchers address discrepancies in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) may signal impurities or tautomerism. Mitigate by:

  • Multi-Technique Cross-Validation : Compare NMR, MS, and IR data for consistency. For example, a carbonyl peak in IR should align with a ¹³C NMR signal near 170 ppm.
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) that obscure signals.
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify spectra .

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